

Application Notes and Protocols for VO-Ohpic Trihydrate in Mouse Models

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Compound of Interest

Compound Name: **VO-Ohpic trihydrate**

Cat. No.: **B15606481**

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These application notes provide a comprehensive overview of the use of **VO-Ohpic trihydrate**, a potent and specific inhibitor of Phosphatase and Tensin Homolog (PTEN), in mouse models. This document includes a summary of reported dosages, detailed experimental protocols for preparation and administration, and a description of the underlying signaling pathways.

Introduction

VO-Ohpic trihydrate is a vanadium-based small molecule that selectively inhibits the lipid phosphatase activity of PTEN.^[1] PTEN is a critical tumor suppressor that negatively regulates the PI3K/AKT signaling pathway, a key cascade involved in cell growth, proliferation, and survival.^[2] By inhibiting PTEN, **VO-Ohpic trihydrate** leads to the activation of AKT and its downstream targets, making it a valuable tool for studying the roles of this pathway in various physiological and pathological processes.^[1] Its applications in preclinical mouse models have been explored in diverse fields including oncology, cardiology, and neurology.

Data Presentation

The following tables summarize the quantitative data for **VO-Ohpic trihydrate** dosage and administration in various mouse models based on published studies.

Table 1: In Vivo Dosages of VO-Ohpic Trihydrate in Mouse Models

Mouse Model	Dosage	Administration Route	Dosing Frequency	Observed Effects
Hepatocellular Carcinoma Xenograft (Hep3B cells)	10 mg/kg	Intraperitoneal (i.p.)	Daily (6 days/week)	Significantly inhibited tumor growth. [3]
Ischemia-Reperfusion Injury	10 µg/kg	Intraperitoneal (i.p.)	Single dose 30 minutes prior to ischemia	Decreased myocardial infarct size and improved cardiac functional recovery. [1][4]
Doxorubicin-Induced Cardiomyopathy	30 µg/kg (cumulative dose)	Intraperitoneal (i.p.)	Not specified	Attenuated apoptosis and cardiac remodeling.
Intervertebral Disc Degeneration	10 mg/kg	Intraperitoneal (i.p.)	Every other day for 12 weeks	Ameliorated disc degeneration and cartilage endplate calcification.

Table 2: Vehicle Formulations for In Vivo Administration

Vehicle Composition	Mouse Model
10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline	Intervertebral Disc Degeneration
DMSO, further diluted in a solution of 25% ethanol	Hepatocellular Carcinoma Xenograft
Saline	Ischemia-Reperfusion Injury [4]

Note on Toxicity and Pharmacokinetics: Published studies using the dosages listed above have reported no significant loss of body weight in treated mice, suggesting a satisfactory level of tolerability at these concentrations.^[3] However, comprehensive toxicology studies, including the determination of an LD50 value, are not publicly available. Similarly, detailed pharmacokinetic parameters such as Cmax, Tmax, and half-life in mice have not been reported in the reviewed literature. Researchers should consider conducting preliminary dose-ranging and toxicity studies for their specific mouse model and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of VO-Ohpic Trihydrate for Intraperitoneal Injection

This protocol is based on a commonly used vehicle formulation for dissolving **VO-Ohpic trihydrate** for in vivo studies.

Materials:

- **VO-Ohpic trihydrate** powder
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Polyethylene glycol 300 (PEG300), sterile
- Tween-80 (Polysorbate 80), sterile
- Saline (0.9% sodium chloride), sterile
- Sterile microcentrifuge tubes
- Sterile syringes and needles

Procedure:

- Calculate the required amount of **VO-Ohpic trihydrate** based on the desired dosage (e.g., 10 mg/kg) and the number and weight of the mice to be treated. Prepare a slight excess to account for any loss during preparation.

- Prepare the vehicle solution: In a sterile tube, prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
 - For example, to prepare 1 ml of vehicle, mix 100 µl of DMSO, 400 µl of PEG300, 50 µl of Tween-80, and 450 µl of saline.
- Dissolve **VO-Ohpic trihydrate**:
 - First, dissolve the calculated amount of **VO-Ohpic trihydrate** powder in the DMSO portion of the vehicle. Vortex or sonicate briefly to ensure complete dissolution.
 - Sequentially add the PEG300, Tween-80, and saline to the DMSO-drug mixture. Vortex gently after each addition to ensure a homogenous solution.
- Sterilization: The final solution should be sterile. If the components used are not pre-sterilized, the final solution can be filtered through a 0.22 µm syringe filter.
- Storage: It is recommended to prepare the working solution fresh on the day of use.^[4] If a stock solution is prepared, it should be stored at -20°C or -80°C, and the stability under these conditions should be validated.^[4]

Protocol 2: Intraperitoneal Administration in Mice

Materials:

- Prepared **VO-Ohpic trihydrate** solution
- Mice (appropriate strain and age for the study)
- Insulin syringes (e.g., 28-30 gauge)
- Appropriate animal handling and restraint equipment

Procedure:

- Animal Handling: Properly restrain the mouse by securing the scruff of the neck to expose the abdomen.

- **Injection Site:** The ideal injection site is in the lower right or left quadrant of the abdomen. Avoid the midline to prevent injection into the bladder or cecum.
- **Injection Technique:**
 - Tilt the mouse slightly with the head downwards to allow the abdominal organs to shift away from the injection site.
 - Insert the needle at a 10-20 degree angle into the peritoneal cavity.
 - Gently aspirate to ensure that the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, discard the syringe and prepare a new injection.
 - Slowly inject the calculated volume of the **VO-Ohpic trihydrate** solution.
- **Post-injection Monitoring:** Return the mouse to its cage and monitor for any immediate adverse reactions. Continue to monitor the animals' health, including body weight, throughout the study period.

Mandatory Visualization

Signaling Pathway Diagram

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// Invisible edges for layout PIP2 -> PI3K [style=invis]; } . Caption: PTEN/PI3K/AKT Signaling Pathway Inhibition by **VO-Ohpic Trihydrate**.

Experimental Workflow Diagram

// Nodes Start [label="Start: Acclimatize Mice", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Model [label="Induce Disease Model\n(e.g., Tumor Xenograft, Ischemia)", fillcolor="#FBBC05", fontcolor="#202124"]; Grouping [label="Randomize into Groups\n(Vehicle Control, Treatment)", fillcolor="#FFFFFF", fontcolor="#202124"]; Preparation [label="Prepare **VO-Ohpic trihydrate**\nand Vehicle Solutions", fillcolor="#FFFFFF", fontcolor="#202124"]; Administration [label="Administer via Intraperitoneal Injection\n(According to Dosing Schedule)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitoring [label="Monitor Animal Health\n(Body Weight, Clinical Signs)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Endpoint [label="Endpoint Analysis\n(e.g., Tumor Volume, Tissue Histology, Biomarker Analysis)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data [label="Data Analysis and Interpretation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Model; Model -> Grouping; Grouping -> Administration; Preparation -> Administration [style=dashed]; Administration -> Monitoring; Monitoring -> Endpoint; Endpoint -> Data; } . Caption: Typical Experimental Workflow for In Vivo Studies with **VO-Ohpic Trihydrate**.

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